molecular formula C7H11IO B2684171 rac-(3aR,6S,6aS)-6-iodo-hexahydro-2H-cyclopenta[b]furan CAS No. 138943-60-9

rac-(3aR,6S,6aS)-6-iodo-hexahydro-2H-cyclopenta[b]furan

Cat. No.: B2684171
CAS No.: 138943-60-9
M. Wt: 238.068
InChI Key: AGQNYKRMLVHPGX-RRKCRQDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-(3aR,6S,6aS)-6-iodo-hexahydro-2H-cyclopenta[b]furan: is a chemical compound characterized by its unique structure, which includes an iodine atom attached to a hexahydro-cyclopenta[b]furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3aR,6S,6aS)-6-iodo-hexahydro-2H-cyclopenta[b]furan typically involves the iodination of a precursor compound. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the cyclopenta[b]furan ring. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve high efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions: rac-(3aR,6S,6aS)-6-iodo-hexahydro-2H-cyclopenta[b]furan undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodinated derivatives, while oxidation and reduction reactions can produce a range of functionalized cyclopenta[b]furan compounds .

Scientific Research Applications

rac-(3aR,6S,6aS)-6-iodo-hexahydro-2H-cyclopenta[b]furan has several scientific research applications, including:

Mechanism of Action

The mechanism of action of rac-(3aR,6S,6aS)-6-iodo-hexahydro-2H-cyclopenta[b]furan involves its interaction with specific molecular targets. The iodine atom plays a crucial role in its reactivity, allowing the compound to participate in various chemical transformations. The pathways involved may include nucleophilic substitution, oxidative addition, and reductive elimination, depending on the specific reaction conditions .

Comparison with Similar Compounds

  • rac-(3aR,6S,6aS)-6-hydroxy-hexahydro-2H-cyclopenta[b]furan-2-one
  • rac-(3R,3aR,5S,6S,6aS,7S)-6-hydroxy-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid

Comparison: The iodine atom enhances the compound’s ability to undergo substitution reactions and can influence its biological activity .

Properties

IUPAC Name

(3aS,6R,6aR)-6-iodo-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IO/c8-6-2-1-5-3-4-9-7(5)6/h5-7H,1-4H2/t5-,6+,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQNYKRMLVHPGX-RRKCRQDMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1CCO2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H]2[C@@H]1CCO2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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